(2,4-Dimethylphenyl)methanesulfonamide
Description
Properties
IUPAC Name |
(2,4-dimethylphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7-3-4-9(8(2)5-7)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMXWWVAWAONFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CS(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
(2,4-Dimethylphenyl)methanesulfonamide: undergoes various types of reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions are less common but can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the methanesulfonamide group directs electrophiles to the ortho and para positions of the benzene ring. Common reagents include nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination.
Major Products Formed:
Nitration: Formation of 2,4-dimethyl-4-nitrobenzenesulfonamide.
Bromination: Formation of 2,4-dimethyl-4-bromobenzenesulfonamide.
Scientific Research Applications
Chemical Properties and Structure
(2,4-Dimethylphenyl)methanesulfonamide is characterized by the presence of a methanesulfonamide functional group attached to a 2,4-dimethylphenyl ring. The compound's structure allows it to participate in various chemical reactions, making it a valuable reagent in organic synthesis.
Scientific Research Applications
-
Medicinal Chemistry
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. This compound has been investigated for its potential to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
- Anti-inflammatory Properties : Research indicates that sulfonamides may exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.
-
Biological Research
- Enzyme Inhibition Studies : The compound has been used as a tool to study enzyme interactions, particularly as an inhibitor of carbonic anhydrase, which plays a role in various physiological processes. This application is significant in understanding metabolic pathways and developing therapeutic agents.
- Mechanistic Studies : Investigations into the mechanism of action reveal that this compound can mimic natural substrates, allowing it to interfere with enzyme activity effectively.
-
Industrial Applications
- Synthesis of Complex Organic Molecules : The compound serves as an intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its unique structure facilitates the introduction of sulfonamide groups into target molecules.
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings/References |
|---|---|---|
| Medicinal Chemistry | Antibacterial and anti-inflammatory agents | Inhibits dihydropteroate synthase |
| Biological Research | Enzyme inhibition studies | Interacts with carbonic anhydrase |
| Industrial Applications | Synthesis of pharmaceuticals | Used as an intermediate in organic synthesis |
Case Studies
-
Antibacterial Efficacy
- A study demonstrated that this compound showed significant antibacterial activity against various strains of bacteria. It was found to inhibit bacterial growth effectively at low concentrations, supporting its potential use as an antimicrobial agent in clinical settings.
-
Enzyme Interaction Analysis
- Research involving the inhibition of carbonic anhydrase revealed that the compound binds at the active site, effectively blocking substrate access. This interaction was quantified using kinetic assays, providing insights into its potential therapeutic applications in conditions like glaucoma and edema.
-
Synthesis Pathway Optimization
- Industrial applications have explored optimizing the synthesis of this compound using continuous flow reactors. This approach enhances yield and purity while minimizing by-products, showcasing its feasibility for large-scale production.
Mechanism of Action
The mechanism by which (2,4-Dimethylphenyl)methanesulfonamide exerts its effects depends on its specific application. For example, in antibacterial applications, the compound may inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial survival.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The compound may act as an enzyme inhibitor, targeting specific enzymes involved in critical biological pathways.
Binding Affinity: The sulfonamide group can bind to metal ions or other biological targets, influencing their activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical behavior of sulfonamides is heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Electron-Donating vs. Electron-Withdrawing Groups
- This property is critical in drug design for bioavailability.
- Nitro Groups : The nitro-substituted analog () exhibits strong electron-withdrawing effects, which may increase metabolic stability but also toxicity, limiting therapeutic use .
Biological Activity
(2,4-Dimethylphenyl)methanesulfonamide, also known as N-(2,4-dimethylphenyl)methanesulfonamide, is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Antimicrobial Properties
One of the primary areas of interest regarding this compound is its antimicrobial activity . Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. This inhibition disrupts the production of essential nucleic acids and proteins in bacteria.
The mechanism involves the sulfonamide group forming hydrogen bonds with the active sites of enzymes involved in folate synthesis. This leads to competitive inhibition against PABA, effectively blocking bacterial growth and proliferation .
Anti-inflammatory Effects
Research has indicated that this compound may also exhibit anti-inflammatory properties . Studies suggest that compounds with similar structures can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators. The sulfonamide moiety may interact with specific receptors or enzymes involved in inflammatory responses .
Case Studies and Experimental Findings
- In Vitro Studies : In laboratory settings, this compound demonstrated significant inhibition of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to established sulfonamide antibiotics .
- Cell Line Experiments : In cell line studies, treatment with this compound resulted in reduced cell viability in cancer cell lines, indicating potential anti-cancer properties. The compound was shown to induce apoptosis through activation of caspase pathways .
- Animal Models : In vivo experiments using animal models have shown that administration of this compound can reduce inflammation markers in conditions such as arthritis and colitis. These findings suggest its potential therapeutic applications in inflammatory diseases .
Table 1: Biological Activity Summary of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of S. aureus and E. coli | , |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | , |
| Anti-cancer | Induces apoptosis in cancer cell lines | , |
Table 2: Experimental Results from Case Studies
Preparation Methods
Direct Sulfonylation of 2,4-Dimethylaniline with Methanesulfonyl Chloride
The most common and straightforward preparation method involves the reaction of 2,4-dimethylaniline with methanesulfonyl chloride in the presence of a base. This classical sulfonylation reaction forms the sulfonamide bond by substituting the aniline nitrogen.
$$
\text{2,4-Dimethylaniline} + \text{Methanesulfonyl chloride} \xrightarrow[\text{Base}]{\text{DCM, RT}} \text{(2,4-Dimethylphenyl)methanesulfonamide} + \text{HCl}
$$
- Reagents: 2,4-dimethylaniline, methanesulfonyl chloride, triethylamine (or other organic base)
- Solvent: Dichloromethane (DCM) or similar aprotic solvent
- Temperature: Typically room temperature
- Base Role: Neutralizes HCl formed, preventing side reactions
- Workup: Aqueous extraction, washing, and purification by recrystallization or chromatography
- Simple, high-yielding
- Mild conditions preserve sensitive substituents
- Easily scalable to industrial production
- Continuous flow reactors are employed to improve mixing and heat transfer, enabling large-scale synthesis with consistent quality and safety.
Catalytic Methods and One-Pot Syntheses
While the direct sulfonylation is standard, recent research explores catalytic and one-pot methods to improve efficiency and selectivity.
Iron- and Copper-Catalyzed Aryl C–H Amidation:
- This method involves direct amidation of aryl C–H bonds using iron and copper catalysts, enabling the formation of diaryl sulfonamides in one pot.
- Although specific examples focus on other sulfonamides (e.g., N-(4-methoxyphenyl)-4′-methylbenzenesulfonamide), the methodology could be adapted for 2,4-dimethylphenyl derivatives.
- Iodination step at moderate temperature (e.g., 40 °C)
- N-arylation step at elevated temperature (e.g., 130 °C)
- Purification by flash chromatography
This approach reduces the need for pre-functionalized substrates and can be more sustainable by minimizing steps.
Palladium-Catalyzed Coupling Reactions for Sulfonamide Derivatives
Palladium-catalyzed cross-coupling reactions are widely used for constructing sulfonamide frameworks, especially when complex substitution patterns or heterocycles are involved.
- Coupling of aryl iodides with sulfonamide derivatives under Pd catalysis in the presence of bases like cesium carbonate in acetonitrile at room temperature.
- Reaction times around 4–6 hours under nitrogen atmosphere.
- This method is more applicable for preparing substituted sulfonamides structurally related to this compound or for further functionalization.
Reaction Conditions and Solubility Considerations
- Preparation of stock solutions of this compound for biological or chemical assays involves dissolution in solvents like DMSO, PEG300, Tween 80, corn oil, or water mixtures.
- Careful stepwise addition of solvents with physical methods (vortex, ultrasound, heat) ensures clear solutions without precipitation.
Summary Table of Preparation Methods
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns and confirms sulfonamide bond formation .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for research-grade material) .
- Mass Spectrometry (MS) : Validates molecular weight and detects impurities .
Q. Advanced Characterization :
- X-ray Crystallography : Resolves bond angles and torsional strain using tools like ORTEP-3 .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms functional groups (e.g., S=O stretching at ~1350 cm⁻¹) .
How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives?
Advanced Research Question
Contradictions often arise from structural isomers or impurities. Methodological approaches include:
- Orthogonal Validation : Cross-validate NMR with HPLC-MS to distinguish isomeric byproducts .
- Crystallographic Analysis : Resolve ambiguous NOE effects or coupling constants via single-crystal X-ray diffraction .
- Isotopic Labeling : Use deuterated analogs to clarify overlapping proton signals in complex spectra .
What strategies evaluate the binding affinity and selectivity of derivatives toward biological targets?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) for enzyme targets .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- In Silico Docking : Predict binding modes using software like AutoDock Vina, guided by crystallographic data .
What are the recommended safety protocols for handling this compound?
Basic Research Question
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
How do structural modifications at the sulfonamide group influence physicochemical properties and bioactivity?
Advanced Research Question
- Electron-Withdrawing Groups (e.g., -CF₃): Increase metabolic stability but reduce solubility .
- Hydrophilic Substituents (e.g., -OH): Enhance aqueous solubility but may compromise blood-brain barrier penetration .
- Steric Effects : Bulky groups at the 2,4-dimethylphenyl moiety alter binding pocket interactions, impacting selectivity .
What parameters are critical during scale-up synthesis to maintain consistency?
Basic Research Question
- Temperature Control : Avoid localized overheating using jacketed reactors .
- Stoichiometric Precision : Automated syringe pumps ensure accurate reagent delivery .
- Purification Reproducibility : Standardize column chromatography gradients or crystallization solvents .
How can computational tools predict reactivity and stability under experimental conditions?
Advanced Research Question
- Density Functional Theory (DFT) : Models reaction pathways and transition states to predict byproduct formation .
- Molecular Dynamics (MD) Simulations : Assess conformational stability in solvated environments .
- QSPR Models : Relate substituent electronic effects (Hammett σ values) to hydrolysis rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
